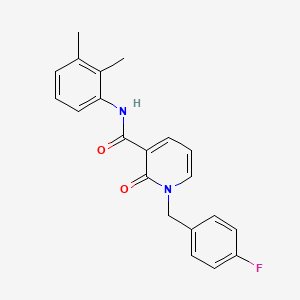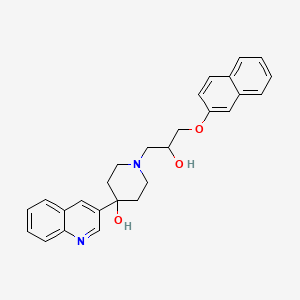
1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol, commonly known as HNQ-012, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HNQ-012 belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
Chemosensing Applications
Naphthalene-quinoline conjugates have been explored for their chemosensing capabilities. A study by Roy, Dey, and Roy (2016) discussed a naphthalene-quinoline-based chemosensor for Al3+ ions, demonstrating the compound's ability to act as a ratiometric chemosensor, with potential secondary sensing applications for F− ions, enabling the construction of molecular logic gates based on fluorescence intensity changes (Roy et al., 2016).
Dye Synthesis and Spectroscopic Properties
Naphthalene derivatives have been utilized in the synthesis of new azo disperse dyes, highlighting their versatile applicability in creating compounds with specific optical properties. Rufchahi and Gilani (2012) synthesized azo dyes from naphthalene derivatives, revealing insights into the solvent effects on their ultraviolet-visible absorption spectra, which could inform further research on the optical applications of naphthalene-quinoline compounds (Rufchahi & Gilani, 2012).
Antituberculosis Activity
Compounds related to naphthalene and quinoline have shown promising antituberculosis activity. Omel’kov, Fedorov, and Stepanov (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with significant antituberculosis activity, suggesting potential therapeutic applications of such chemical structures in combating tuberculosis (Omel’kov et al., 2019).
Antiviral and Antiprotozoal Activities
The structural motifs found in naphthalene-quinoline compounds also extend to antiviral and antiprotozoal activities. For instance, studies on naphthalene carboxamides have demonstrated their effectiveness as inhibitors of herpesvirus polymerases, offering a novel class of antiviral agents with broad-spectrum activities against various herpesviruses (Oien et al., 2002). Additionally, naphthalene derivatives from Diospyros assimilis showed antiprotozoal activity, further underscoring the potential biomedical applications of such compounds (Ganapaty et al., 2006).
Photophysical Properties
The photophysical properties of naphthalene and quinoline derivatives have been a subject of interest for their potential applications in materials science. Pannipara, Al‐Sehemi, Kalam, and Mohammed Musthafa (2017) synthesized dihydroquinazolinone derivatives and studied their photophysical properties, demonstrating how solvent polarity affects their optical characteristics, which could be relevant for designing optical materials and sensors (Pannipara et al., 2017).
Mécanisme D'action
The mechanism of action is typically discussed in the context of bioactive compounds. It refers to how the compound interacts with biological systems, often at the molecular level.
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c30-24(19-32-25-10-9-20-5-1-2-6-21(20)16-25)18-29-13-11-27(31,12-14-29)23-15-22-7-3-4-8-26(22)28-17-23/h1-10,15-17,24,30-31H,11-14,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCYAFFAUWLRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC3=CC=CC=C3N=C2)O)CC(COC4=CC5=CC=CC=C5C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

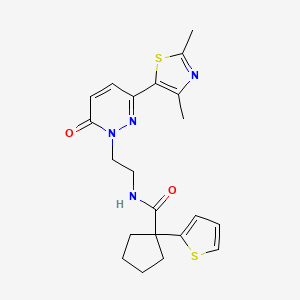



![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
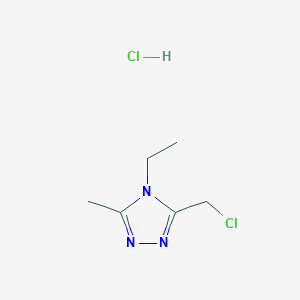
![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)
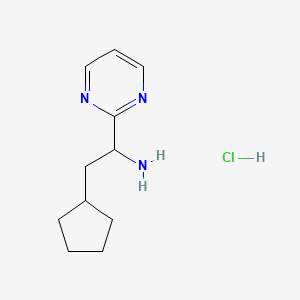


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)
![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)

